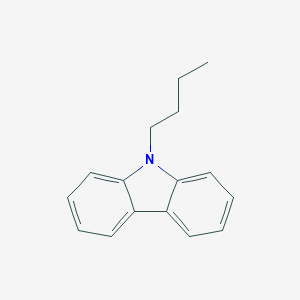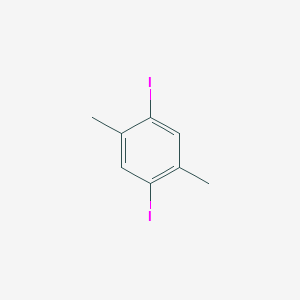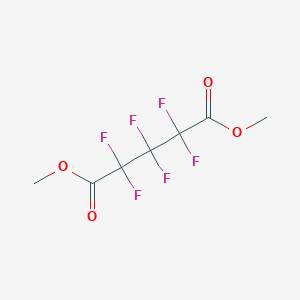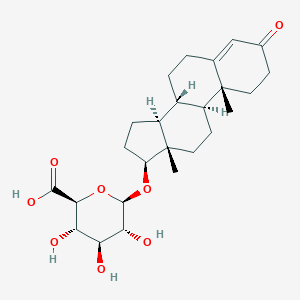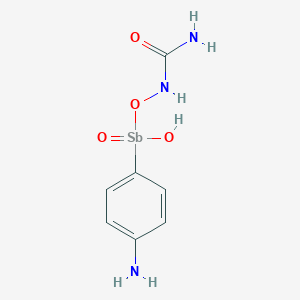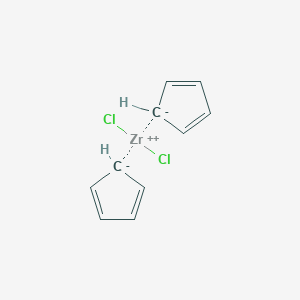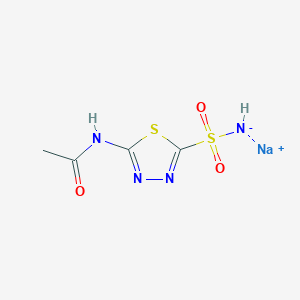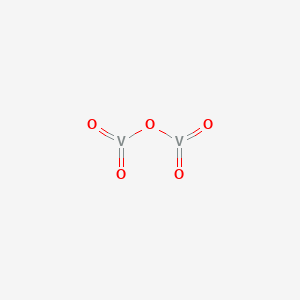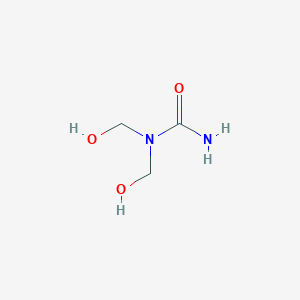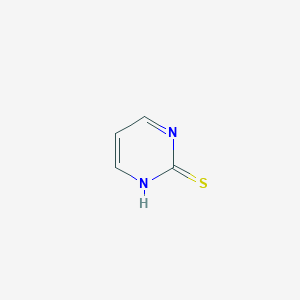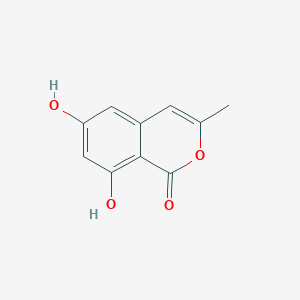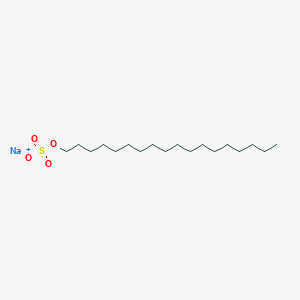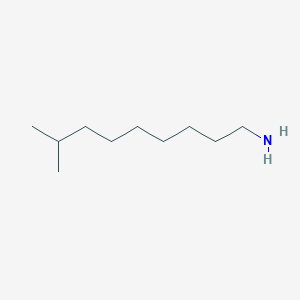
Isodecylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodecylamine is a type of amine that is used in various industrial applications, including the production of detergents, pesticides, and corrosion inhibitors. It is a colorless liquid that has a fishy odor and is soluble in water. Isodecylamine is also used in scientific research, particularly in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of isodecylamine is not well understood. However, it is believed to act as a surfactant, which reduces the surface tension of liquids and allows them to mix more easily. Isodecylamine may also act as a nucleophile, which is a molecule that donates an electron pair to another molecule during a chemical reaction.
Effets Biochimiques Et Physiologiques
Isodecylamine has been shown to have antimicrobial properties, particularly against gram-negative bacteria. It has also been shown to inhibit the growth of certain cancer cells in vitro. However, the physiological effects of isodecylamine are not well understood, and further research is needed to determine its potential use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Isodecylamine is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, isodecylamine has a strong odor and can be irritating to the skin and eyes. It is also toxic if ingested or inhaled, and proper safety precautions must be taken when handling this compound.
Orientations Futures
There are several future directions for research on isodecylamine. One area of interest is the development of new synthetic methods for isodecylamine that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of isodecylamine and its potential use as a therapeutic agent. Additionally, there is a need for further research on the safety of isodecylamine and the development of safer handling procedures.
Conclusion
In conclusion, isodecylamine is a versatile compound that has many industrial and scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of isodecylamine, it is clear that this compound has many exciting possibilities for the future of organic chemistry and scientific research.
Méthodes De Synthèse
Isodecylamine can be synthesized using various methods, including the reaction of 1-decene with ammonia in the presence of a catalyst, such as Raney nickel. The reaction occurs at high temperature and pressure, and the resulting product is purified through distillation. Another method involves the reaction of 1-decene with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting product is also purified through distillation.
Applications De Recherche Scientifique
Isodecylamine is used in scientific research as a reagent in the synthesis of various organic compounds, including surfactants, pharmaceuticals, and agrochemicals. It is also used as a building block in the synthesis of dendrimers, which are complex macromolecules used in drug delivery systems. Isodecylamine is also used as a catalyst in various chemical reactions, including the reduction of aldehydes and ketones.
Propriétés
Numéro CAS |
1282-85-5 |
|---|---|
Nom du produit |
Isodecylamine |
Formule moléculaire |
C10H23N |
Poids moléculaire |
157.3 g/mol |
Nom IUPAC |
8-methylnonan-1-amine |
InChI |
InChI=1S/C10H23N/c1-10(2)8-6-4-3-5-7-9-11/h10H,3-9,11H2,1-2H3 |
Clé InChI |
LJQFHDUFUVMPSP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCN |
SMILES canonique |
CC(C)CCCCCCCN |
Autres numéros CAS |
1282-85-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



